N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-20-5-11-24(12-6-20)33(30,31)27-19-25(21-4-3-13-26-18-21)29-16-14-28(15-17-29)22-7-9-23(32-2)10-8-22/h3-13,18,25,27H,14-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTIFSQKBYKVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
A two-step reductive amination bypasses the need for Intermediate B:
Microwave-Assisted Alkylation
Microwave irradiation reduces reaction time for the alkylation step:
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation : Use of bulky bases (e.g., DIPEA) minimizes over-alkylation.
- Sulfonylation Side Reactions : Controlled stoichiometry (1:1.1 ratio of amine:sulfonyl chloride) prevents disulfonation.
- Purification : Silica chromatography with NH₄OH-modified eluents resolves polar byproducts.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various halogenated or alkylated derivatives .
Scientific Research Applications
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where increased acetylcholine levels can help alleviate symptoms .
Comparison with Similar Compounds
Table 1: Substituent Variations and Their Implications
Key Observations:
Piperazine Substituents: The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing (e.g., CF₃ in 9a) or halogenated (e.g., Cl in 3i) substituents in analogs.
Sulfonamide vs. Carboxylate/Amide : The 4-methylbenzenesulfonamide moiety may enhance solubility and bioavailability relative to methanesulphonate (3i) or acetamide (9a) groups, as sulfonamides often exhibit favorable pharmacokinetic profiles .
Pyridine Position : The pyridin-3-yl group in the target compound differs from pyridin-2-yl in 9a. The nitrogen position influences hydrogen bonding and π-π stacking interactions with receptors .
Table 2: Comparative Physicochemical Data
Analysis :
- The target compound’s higher molecular weight (~525.6 vs. 355.4–567.5) reflects its extended substituents.
- The 4-methylbenzenesulfonamide group likely increases LogP compared to smaller sulfonamides (e.g., 3i), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Pharmacological and Metabolic Considerations
Though biological data for the target compound are unavailable, inferences can be drawn from analogs:
- Receptor Binding: Piperazine derivatives with 4-aryl substituents often exhibit affinity for serotonin (5-HT₁ₐ) and dopamine receptors. The 4-methoxyphenyl group may mimic endogenous ligands like serotonin, while bulky substituents (e.g., tert-butyl in 9c) could reduce selectivity .
- This contrasts with trifluoromethyl or chloro groups in 9a/9b, which resist phase I metabolism .
Biological Activity
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered significant attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group, a piperazine ring, and a pyridine moiety. Its IUPAC name is 4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide. The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signaling pathways associated with neurotransmission and cellular responses.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For example, it has been evaluated for its ability to inhibit the growth of cancer cells by targeting CDK enzymes involved in tumor proliferation. In vitro assays demonstrated that the compound could reduce cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.
Neuropharmacological Effects
The piperazine component of the compound is known for its neuropharmacological effects. Research has shown that derivatives of piperazine can modulate dopamine receptors, particularly the D3 subtype, which is implicated in various neurological disorders. The compound's structural modifications have led to increased selectivity for D3 receptors, enhancing its potential as a treatment for conditions such as schizophrenia and depression.
Case Study 1: In Vitro Efficacy
A study published in Molecules highlighted the synthesis and biological evaluation of related piperazine derivatives. The research demonstrated that certain modifications to the piperazine ring enhanced binding affinity to D3 receptors while maintaining selectivity over D2 receptors, which could lead to fewer side effects in therapeutic applications .
Case Study 2: Anticancer Properties
In another investigation focused on cancer therapeutics, this compound was found to exhibit significant cytotoxicity against breast cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation at nanomolar concentrations .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is presented in the following table:
| Compound Name | Structure Features | Biological Activity | Selectivity |
|---|---|---|---|
| This compound | Sulfonamide, Piperazine, Pyridine | Anticancer, Neuropharmacological | High selectivity for D3 |
| 4-Methoxyphenylpiperazine | Piperazine Ring | Moderate neuroactivity | Low selectivity |
| Pyridine Sulfonamides | Sulfonamide Group | Antimicrobial | Variable |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
